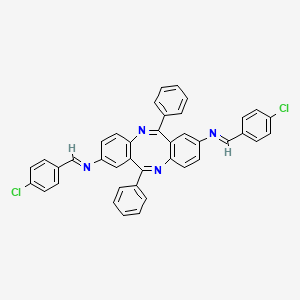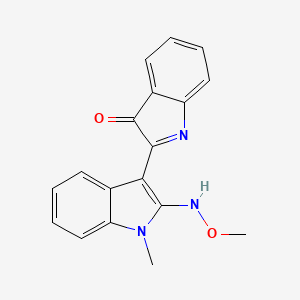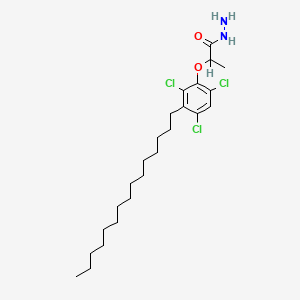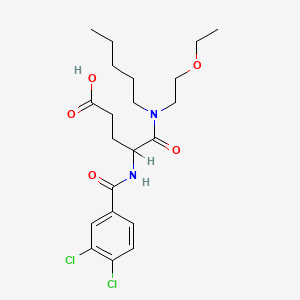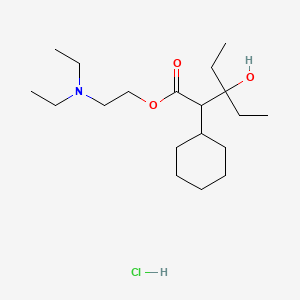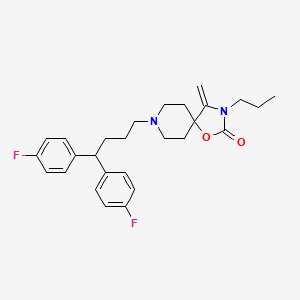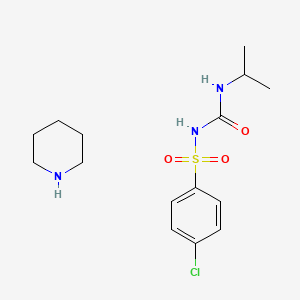
Isoquinoline, 1-(2-fluorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinoline, 1-(2-fluorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a fluorophenyl group and a tetrahydropyridinyl group, making it a unique derivative of isoquinoline.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1-(2-fluorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives, fluorobenzene, and tetrahydropyridine. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the fluorophenyl group.
Cyclization reactions: to form the isoquinoline ring.
Hydrogenation reactions: to reduce double bonds in the tetrahydropyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Catalytic hydrogenation: using palladium or platinum catalysts.
High-pressure reactors: to facilitate cyclization and substitution reactions.
Purification techniques: such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Isoquinoline, 1-(2-fluorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the tetrahydropyridine ring to a pyridine ring.
Reduction: Further hydrogenation of the isoquinoline ring.
Substitution: Halogenation or alkylation of the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
Oxidation products: Pyridine derivatives.
Reduction products: Fully hydrogenated isoquinoline derivatives.
Substitution products: Halogenated or alkylated isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Isoquinoline, 1-(2-fluorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.
Interference with DNA/RNA synthesis: Affecting cell proliferation and survival.
Modulation of signaling pathways: Influencing cellular responses and functions.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Quinoline: A structurally related compound with similar properties.
Fluorobenzene derivatives: Compounds with similar fluorophenyl groups.
Uniqueness
Isoquinoline, 1-(2-fluorophenyl)-3-(1-methyl-1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.
Propiedades
Número CAS |
92123-91-6 |
|---|---|
Fórmula molecular |
C21H20ClFN2 |
Peso molecular |
354.8 g/mol |
Nombre IUPAC |
1-(2-fluorophenyl)-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)isoquinoline;hydrochloride |
InChI |
InChI=1S/C21H19FN2.ClH/c1-24-12-10-15(11-13-24)20-14-16-6-2-3-7-17(16)21(23-20)18-8-4-5-9-19(18)22;/h2-10,14H,11-13H2,1H3;1H |
Clave InChI |
GEBXVUTVYSFYLH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(=CC1)C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


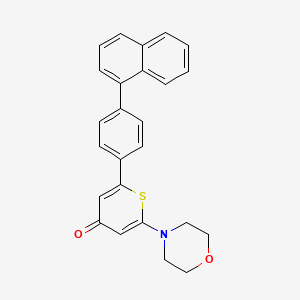
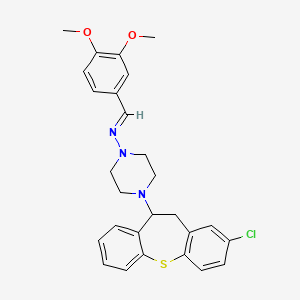
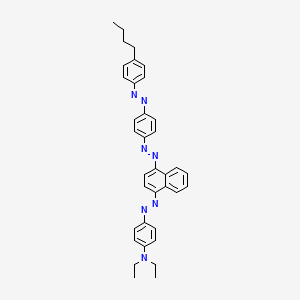
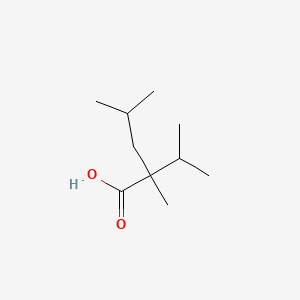
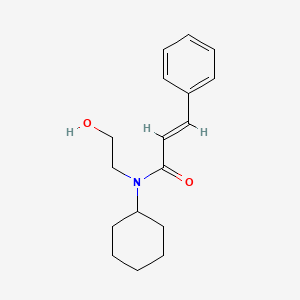
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-propoxyethyl)benzimidazole](/img/structure/B15189214.png)
